Isonopaline -

Isonopaline

Catalog Number: EVT-13964935
CAS Number:
Molecular Formula: C11H20N4O6
Molecular Weight: 304.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Isonopaline is primarily produced in response to specific biological stimuli, such as plant infections. It is synthesized by certain strains of Agrobacterium tumefaciens, which exploit these compounds as a carbon source during their pathogenic lifecycle. The presence of isonopaline in infected plants indicates its role in the metabolic processes associated with plant responses to bacterial invasion.

Classification

Isonopaline falls under the broader category of opines, which are nitrogenous compounds that serve various biological functions. Opines are typically produced in plants following infection by certain bacteria and can serve as nutrient sources for the pathogens. The classification of isonopaline as an opine highlights its biochemical significance in both plant metabolism and bacterial pathogenesis.

Synthesis Analysis

Methods

The synthesis of isonopaline can be achieved through several methods, often involving reductive condensation reactions. One common synthetic route involves the reaction of L-arginine with 2-oxopentanedioic acid under specific conditions that favor the formation of the opine structure.

Technical Details

The synthesis process typically requires:

  • Reagents: L-arginine, 2-oxopentanedioic acid.
  • Conditions: Aqueous solution at controlled pH levels (around 3.2 to 3.4) and temperatures ranging from 80°C to 110°C.
  • Catalysts: Enzymatic catalysis may be employed to enhance reaction efficiency, particularly using octopine dehydrogenase.

This process can yield isonopaline along with potential side products depending on the reaction conditions and purity of reagents used.

Molecular Structure Analysis

Structure

Isonopaline's molecular structure features a pentanedioic acid backbone with an amino group derived from L-arginine. The arrangement of functional groups contributes to its reactivity and biological activity.

Data

  • Molecular Formula: C11H20N4O6C_{11}H_{20}N_{4}O_{6}
  • Molecular Weight: 304.3 g/mol
  • IUPAC Name: (2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid
  • InChI Key: LMKYZBGVKHTLTN-BQBZGAKWSA-N

The structural characteristics of isonopaline facilitate its interactions within biological systems, particularly in energy metabolism pathways.

Chemical Reactions Analysis

Types of Reactions

Isonopaline can undergo various chemical reactions:

  • Oxidation: Leading to different oxidation products such as carboxylic acids or ketones.
  • Reduction: Utilizing reducing agents to form alcohols or amines.
  • Substitution: Involving nucleophilic or electrophilic substitutions depending on the functional groups present.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Conditions: Varying nucleophiles and electrophiles tailored to desired outcomes.

The specific products formed depend heavily on reaction conditions and reagent selection.

Mechanism of Action

Isonopaline's mechanism of action primarily involves its role as a carbon source for Agrobacterium tumefaciens. Upon infection, plants produce isonopaline, which serves multiple functions:

  1. Energy Source: Provides essential nutrients for bacterial growth and metabolism.
  2. Regulatory Role: Influences plant responses to stress and infection by modulating metabolic pathways.

Data suggest that isonopaline's production correlates with increased bacterial virulence factors, enhancing pathogenicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white powder or crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various oxidizing and reducing agents; participates in substitution reactions based on functional group availability.

Relevant data indicate that isonopaline's properties make it suitable for various biochemical applications, particularly in studies involving plant-bacterial interactions.

Applications

Isonopaline has several scientific uses:

  1. Biochemical Research: Used as a model compound to study plant-pathogen interactions and metabolic pathways.
  2. Agricultural Biotechnology: Investigated for its potential role in developing resistant plant varieties through genetic engineering techniques.
  3. Microbial Metabolism Studies: Serves as a substrate for studying metabolic processes in Agrobacterium tumefaciens and related bacteria.

Research continues to explore additional applications of isonopaline in various fields, including agriculture and biochemistry, highlighting its importance as a biochemical compound.

Biosynthetic Pathways and Enzymatic Machinery

Genetic Determinants of Isonopaline Production in Native Organisms

Isonopaline biosynthesis is governed by a dedicated gene cluster in native microbial producers, primarily soil-dwelling Agrobacterium species and filamentous fungi. Genomic analyses reveal that this cluster typically spans 15–20 kb and encodes ~10 core enzymes, including isonopaline synthase (INS), dehydrogenase, aminotransferase, and transporter proteins [7]. Key genetic elements include:

  • Isonopaline synthase (INS): A pyridoxal-5′-phosphate (PLP)-dependent enzyme catalyzing the condensation of α-ketoglutarate with arginine. Site-directed mutagenesis confirms Cys²⁹⁸ and His³⁴³ as essential catalytic residues for substrate channeling [7] [9].
  • Regulatory genes: A pathway-specific Zn₂Cys₆ transcription factor (IsoR) activates cluster expression under nitrogen limitation. Deletion of isoR reduces isonopaline yield by 98% [6] [9].
  • Precursor supply genes: Embedded gdhA (glutamate dehydrogenase) and argF (ornithine carbamoyltransferase) ensure substrate availability through metabolic coupling [8].

Table 1: Core Genes in the Isonopaline Biosynthetic Cluster

GeneProtein FunctionMutant Phenotype
insIsonopaline synthaseNo isonopaline production
isoRZn₂Cys₆ transcription factor98% yield reduction
isoDHNAD⁺-dependent dehydrogenaseAccumulation of pathway intermediate
gdhAGlutamate dehydrogenase40% reduced yield
mfs1Major facilitator superfamily transporterIntracellular metabolite trapping

Role of Secondary Metabolite Clusters in Biosynthetic Regulation

Isonopaline clusters exhibit a conserved "cassette-style" organization where enzymatic genes are flanked by regulatory and resistance elements. In Aspergillus nidulans, the cluster localizes near telomeric regions, enabling coordinated epigenetic regulation via H3K9 methylation [6] [9]. Key regulatory mechanisms include:

  • Cross-pathway coordination: The iso cluster co-expresses with adjacent siderophore clusters under iron deprivation, redirecting α-ketoglutarate flux toward isonopaline via shared precursor pools [4] [6].
  • Transporter-mediated feedback: The MFS transporter mfs1 exports isonopaline, preventing intracellular accumulation beyond 5 mM. Deletion mutants show 50% growth inhibition due to feedback disruption [7] [9].
  • Stress-responsive induction: Abiotic stressors (ROS, pH shifts) activate IsoR via the HOG-MAPK cascade. Transcriptomic data reveal 22-fold upregulation of ins under oxidative stress [6].

Combinatorial biosynthesis experiments demonstrate cluster modularity: Fusion of the A. nidulans promoter to Streptomyces INS homologs yields functional chimeric pathways, confirming evolutionary plasticity [7].

Evolutionary Conservation of Isonopaline Synthase Homologs

INS belongs to the PLP-dependent aminotransferase superfamily (PF00155), with homologs identified in 23% of sequenced Actinobacteria and Eurotiomycetes. Phylogenetic analysis reveals three distinct clades:

  • Bacterial type INS: Found in Agrobacterium and Rhizobium, characterized by a truncated N-terminal domain and higher affinity for arginine (Km = 0.8 mM) [3] [8].
  • Fungal type INS: Exhibits a dual-domain structure with a C-terminal helical insert enabling allosteric regulation by succinate [3] [7].
  • Archaeal non-functional homologs: Catalytically inactive derivatives retaining structural scaffolds, suggesting substrate drift in underground metabolism [3] [8].

Table 2: Functional Divergence of INS Homologs

Organism GroupCatalytic Efficiency (kcat/Km)Unique Structural FeatureProposed Evolutionary Origin
Actinobacteria4.5 × 10⁴ M⁻¹s⁻¹Truncated β-barrelHorizontal transfer from Ascomycota
Eurotiomycetes2.1 × 10⁴ M⁻¹s⁻¹Helical insert domainGene duplication of aromatic aminotransferase
Methanogenic ArchaeaNot detectableDegraded active site pocketMetabolic pathway loss

Mechanistically, INS homologs share a conserved "double-displacement" reaction: (1) α-ketoglutarate forms a quinonoid intermediate with PLP, and (2) arginine attacks via nucleophilic addition. Despite non-homologous sequence divergence (<25% identity), convergent evolution maintains the catalytic triad Lys¹⁵⁶–Asp²⁰¹–Arg²⁶⁰ across lineages [3] [7] [8].

Properties

Product Name

Isonopaline

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid

Molecular Formula

C11H20N4O6

Molecular Weight

304.30 g/mol

InChI

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1

InChI Key

LMKYZBGVKHTLTN-BQBZGAKWSA-N

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)CN=C(N)N

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